N,N-Dipropylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dipropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWDRFZCSZPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163409 | |
| Record name | Benzamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14657-86-4 | |
| Record name | Benzamide, N,N-dipropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014657864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Dipropylbenzamide and Its Analogues
Conventional Strategies for Amide Bond Formation
Traditional methods for creating the amide bond in N,N-dipropylbenzamide typically involve the coupling of a benzoic acid derivative with dipropylamine (B117675). These methods are well-established and widely used for their reliability and simplicity.
Acyl Halide Amination Pathways
One of the most common and effective methods for synthesizing this compound is the reaction between benzoyl chloride and dipropylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism. pearson.comchemguide.co.uk The lone pair of electrons on the nitrogen atom of dipropylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. This addition forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct. derpharmachemica.com
The reaction is often highly exothermic and may require cooling to control the rate. derpharmachemica.com It is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.it This pathway is highly efficient for a wide range of acyl halides and amines, providing good to excellent yields of the corresponding amide.
Table 1: Examples of Amide Synthesis via Acyl Halide Amination
| Acyl Halide | Amine | Base | Solvent | Yield |
|---|---|---|---|---|
| Benzoyl Chloride | Dipropylamine | Triethylamine | Dichloromethane | High |
| Propanoyl Chloride | Diethylamine | Pyridine | Diethyl Ether | Good |
| 4-Fluorobenzoyl Chloride | Pyrrolidine | Triethylamine | Cyrene™ | Good |
Direct Amidation from Carboxylic Acids and Amines
Directly reacting a carboxylic acid, such as benzoic acid, with an amine like dipropylamine to form an amide is an attractive, atom-economical approach. However, this reaction is thermodynamically challenging because the acidic carboxylic acid and the basic amine readily form a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, the reaction typically requires high temperatures (often >160 °C) to drive off the water byproduct and shift the equilibrium toward the amide product. mdpi.com
To facilitate this transformation under milder conditions, various catalysts have been developed. Boron-based reagents, such as boric acid and borate (B1201080) esters, have proven effective. sciepub.comacs.orgnih.gov The proposed mechanism involves the boric acid reacting with the carboxylic acid to generate a more reactive mixed anhydride (B1165640) intermediate, which is then readily attacked by the amine. sciepub.com Other catalysts, including zirconium tetrachloride (ZrCl4), have also been shown to promote direct amidation, though catalyst-free thermal methods remain an option for less sensitive substrates. rsc.org
Table 2: Catalytic Direct Amidation of Benzoic Acid Analogues
| Carboxylic Acid | Amine | Catalyst (mol%) | Conditions | Conversion/Yield |
|---|---|---|---|---|
| Benzoic Acid | Benzylamine | Boric Acid (1%) | Toluene, reflux, 20 h | 89% Yield |
| Benzoic Acid | Benzylamine | None | p-Xylene, reflux | 44% Conversion |
| Benzoic Acid | Benzylamine | ZrCl4 (10%) | p-Xylene, reflux | 55% Conversion |
Modern Catalytic Approaches to this compound Synthesis
Recent advances in catalysis have provided novel and powerful methods for synthesizing amides, often with greater efficiency, milder reaction conditions, and broader functional group tolerance than conventional strategies.
Photoredox-Catalyzed Aminocarbonylation of Aryl Halides
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis. For the synthesis of N,N-disubstituted benzamides, a dual catalytic system combining a photoredox catalyst with a nickel catalyst can achieve the aminocarbonylation of aryl halides. acs.orgucla.edunih.gov In a typical mechanism, the photocatalyst (e.g., 4CzIPN), upon excitation by visible light, engages in a redox cycle. acs.orgwikipedia.org This process can facilitate the generation of a carbamoyl (B1232498) radical from an appropriate precursor or activate the nickel catalyst. The nickel catalyst undergoes oxidative addition into the aryl halide (e.g., bromobenzene). This nickel-aryl intermediate can then be trapped by a carbon monoxide source and the amine, or by a pre-formed carbamoyl radical, ultimately leading to the desired amide product after reductive elimination. acs.org This method avoids the often harsh conditions of traditional methods and is compatible with a wide array of functional groups. ucla.edunih.gov
Palladium-Catalyzed Oxidative Aminocarbonylation via Carbon-Nitrogen Bond Activation
Palladium-catalyzed carbonylative couplings are a well-established and versatile method for amide synthesis from aryl halides. acs.orgnih.gov The catalytic cycle typically begins with the oxidative addition of an aryl halide (e.g., iodobenzene) to a Pd(0) complex. nih.govnih.govberkeley.edu This is followed by the insertion of carbon monoxide (CO) into the aryl-palladium bond to form a key acyl-palladium intermediate. Nucleophilic attack by the amine (dipropylamine) on this intermediate, followed by reductive elimination, releases the this compound product and regenerates the active Pd(0) catalyst. berkeley.edu
More advanced strategies involve the oxidative aminocarbonylation of arylboronic acids with tertiary amines, proceeding through C-N bond activation. researchgate.net These methods expand the scope of starting materials and offer alternative pathways for constructing the amide bond. The use of specialized ligands, such as XantPhos, and palladacycle precatalysts can enable these reactions to proceed at lower temperatures and with greater efficiency. acs.org
Table 3: Conditions for Palladium-Catalyzed Aminocarbonylation
| Aryl Halide | Amine | Catalyst/Precatalyst | Ligand | Base | CO Pressure |
|---|---|---|---|---|---|
| Aryl Chloride | Ammonia | Pd(0) Ethylene Complex | DCPP | (Not specified) | 1000 Torr |
| (Hetero)Aryl Bromide | Secondary Amine | Palladacycle | XantPhos | DBU | 1.2 bar |
Metal-Free Oxidative Amidation Reactions
In a push towards more sustainable and cost-effective synthesis, metal-free oxidative amidation methods have been developed. These reactions can form amides directly from aldehydes and amines without the need for a transition metal catalyst. One common approach involves the use of molecular iodine (I2) as a mediator or catalyst in the presence of an oxidant. nih.govrsc.org The proposed mechanism can involve the oxidation of iodide to a more reactive iodine species which activates a precursor for reaction with the amine. chemistryviews.orgnih.gov
Another strategy employs oxidants like aqueous hydrogen peroxide or quinone/DMSO systems to facilitate the coupling of aldehydes (e.g., benzaldehyde) with secondary amines. nih.govrsc.org These methods often proceed under mild conditions and offer an environmentally benign alternative to metal-catalyzed processes. For example, the reaction of benzaldehyde (B42025) with an amine in the presence of an oxidant can form a hemiaminal intermediate, which is then oxidized in situ to the corresponding amide.
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Benzoyl chloride |
| Dipropylamine |
| Hydrogen chloride |
| Dichloromethane |
| Tetrahydrofuran |
| Triethylamine |
| Propanoyl chloride |
| Diethylamine |
| Pyridine |
| Diethyl Ether |
| 4-Fluorobenzoyl Chloride |
| Pyrrolidine |
| Cyrene™ |
| m-Toluoyl Chloride |
| Benzoic acid |
| Boric acid |
| Zirconium tetrachloride |
| Benzylamine |
| Toluene |
| p-Xylene |
| Phenylacetic Acid |
| 2-Aminopyridine |
| B(OArF)3 (Borate Ester) |
| tert-Butyl Acetate |
| 4CzIPN (photocatalyst) |
| Bromobenzene |
| Carbon monoxide |
| Iodobenzene |
| Palladium |
| XantPhos |
| DCPP (ligand) |
| DBU (base) |
| Pd(OAc)2 |
| PPh3 (Triphenylphosphine) |
| Iodine |
| Hydrogen peroxide |
| Benzaldehyde |
Functional Group Transformations for this compound Derivatives
The synthesis of this compound and its derivatives relies on strategic functional group transformations. These modifications are crucial for creating diverse analogues with varied properties and applications. Key methodologies include the formation of the core amide structure through benzoylation and the subsequent, highly specific functionalization of the aromatic ring.
Benzoylation Reactions in Precursor Synthesis
Benzoylation is a fundamental chemical reaction that introduces a benzoyl group (C₆H₅CO-) into a molecule, typically by replacing a hydrogen atom on an oxygen or nitrogen atom. unacademy.comuomustansiriyah.edu.iq This process is a cornerstone in the synthesis of this compound precursors, establishing the essential benzamide (B126) framework. The most common method for this transformation is the Schotten-Baumann reaction, which involves treating an amine with benzoyl chloride in the presence of a base. unacademy.comuomustansiriyah.edu.iq
The synthesis of N-substituted benzamide derivatives often begins with a benzoic acid precursor. This precursor can be converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂). The resulting benzoyl chloride is then reacted with the desired amine, in this case, dipropylamine, to form the this compound structure. An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, preventing the protonation of the amine and driving the reaction to completion. uomustansiriyah.edu.iqnanobioletters.commedcraveonline.com
Research has demonstrated various applications of this methodology. For instance, in the synthesis of N-substituted benzamide derivatives designed as potential antitumor agents, substituted benzoyl chlorides are reacted with various amines. researchgate.net Similarly, the synthesis of N-aryl-N-(2-oxo-2-arylethyl) benzamides and N-methyl-N-phenyl benzamide employs the reaction of benzoyl chloride with the corresponding secondary amine in the presence of a base like triethylamine. orgsyn.orgresearchgate.net
A general procedure for synthesizing N-benzamides involves preparing the acid chloride from a benzoic acid and thionyl chloride, which is then immediately used for the amidation step by dissolving it in a solvent like anhydrous dichloromethane at 0°C. The appropriate amine is added dropwise, and the reaction is stirred at room temperature to yield the final benzamide product. nanobioletters.com
Table 1: Examples of Benzoylation Reactions for Benzamide Synthesis
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Benzoyl Chloride | N-methylaniline | Triethylamine, Dichloromethane, 0°C to 23°C | N-Methyl-N-phenyl benzamide | orgsyn.org |
| Substituted Benzoic Acid | Substituted Amine | 1. Thionyl Chloride, DMF, reflux 2. Anhydrous CH₂Cl₂, 0°C to room temp. | N-Substituted Benzamide | nanobioletters.com |
| 4-Nitrobenzoyl Chloride | 4-Nitroaniline | Not specified | 4-Nitro-N-(4-nitrophenyl)benzamide | nih.gov |
| Sulfamoyl Carboxylic Acid | Benzoyl Chloride | Sodium Hydroxide, 0°C then acidification | Benzoylated Sulfamoyl Carboxylic Acid | medcraveonline.com |
Regioselective Functionalization of the Aromatic Moiety
Once the N,N-dialkylbenzamide scaffold is in place, the aromatic ring can be selectively functionalized to introduce additional chemical diversity. The N,N-dipropylamide group, similar to its N,N-diethylamide analogue, plays a critical role in directing these transformations. nih.gov It is a powerful directing group for ortho-metalation (DoM), a strategy that allows for the controlled introduction of various functional groups at the position adjacent (ortho) to the amide. nih.gov
The DoM reaction utilizes a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the aromatic C-H bond at the ortho position. The Lewis basicity of the amide's carbonyl oxygen coordinates with the lithium cation, positioning the base to selectively remove a proton from the nearby ortho position. nih.gov This generates a lithiated intermediate that can then react with a wide range of electrophiles to introduce new substituents.
A notable application of this principle is the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by LDA. nih.gov In this reaction, the ortho-lithiation of the benzamide facilitates the deprotonation of the methyl sulfide (B99878), which then acts as a nucleophile, attacking the amide's carbonyl carbon. This leads to the formation of α-sulfenylated ketones. nih.gov Studies on N,N-diisopropylbenzamide, a close analogue of this compound, demonstrated that bases like LDA and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) effectively drive this reaction, affording the desired substituted products in good yields. nih.gov This method shows excellent selectivity, for example, functionalizing a thiomethyl group over a thiomethylene group. nih.gov
This regioselective control is a powerful tool in organic synthesis, enabling the construction of complex, multi-substituted aromatic compounds from simple benzamide precursors. nih.gov The ability to precisely modify the benzene (B151609) ring is essential for developing new molecules, including potential pharmaceuticals, where the specific placement of functional groups is critical for biological activity. nih.gov
Table 2: Regioselective Functionalization of N,N-Dialkylbenzamides
| Substrate | Reagents | Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| N,N-Diisopropylbenzamide | Thioanisole, LDA | THF, 60°C, 24h | Ortho-lithiated benzamide | α-(Phenylthio)acetophenone | nih.gov |
| N,N-Diisopropylbenzamide | 4-Ethylthio thioanisole, LDA | 40°C | Ortho-lithiated benzamide | Methyl benzoylation product | nih.gov |
| N,N-Diethylbenzamide | Alkyllithium base (e.g., n-BuLi) | Not specified | Ortho-lithiated benzamide | Ortho-substituted benzamides | nih.gov |
Reaction Mechanisms and Mechanistic Investigations Pertaining to N,n Dipropylbenzamide Synthesis and Reactivity
Elucidation of Amide Bond Formation Mechanisms
The formation of the amide bond in N,N-Dipropylbenzamide typically proceeds through a nucleophilic acyl substitution reaction. This can be achieved by reacting an activated benzoic acid derivative with dipropylamine (B117675). A common laboratory and industrial method involves the use of benzoyl chloride and dipropylamine.
The generally accepted mechanism for this reaction involves the nucleophilic attack of the nitrogen atom of dipropylamine on the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride leaving group and forming a protonated amide. A base, often a second equivalent of the amine or an added non-nucleophilic base like triethylamine, deprotonates the nitrogen to yield the final this compound product. The rate-determining step is typically the nucleophilic attack on the carbonyl group.
Alternatively, this compound can be synthesized directly from benzoic acid and dipropylamine using coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack.
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Activating Species | Byproducts |
| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Urea derivative |
| Phosphonium salts (e.g., BOP, PyBOP) | Acylphosphonium salt | HMPA/HMPT |
| Uronium/Aminium salts (e.g., HBTU, HATU) | Activated ester | Tetramethylurea |
The mechanism with these coupling agents involves the formation of a highly reactive activated ester or similar species from the carboxylic acid, which is then readily attacked by the amine to form the tetrahedral intermediate, followed by collapse to the amide product.
Understanding Carbon-Nitrogen Bond Activation Processes
The amide C-N bond is generally robust due to resonance stabilization, which imparts partial double bond character. acs.org This makes the cleavage of this bond challenging. However, specific synthetic strategies have been developed to activate and functionalize the C-N bond of tertiary benzamides.
One such strategy involves the use of a strong base like lithium diisopropylamide (LDA) to promote the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. nih.gov Mechanistic studies suggest that this transformation is initiated by a directed ortho-lithiation of the benzamide (B126) by LDA. This ortho-lithiated intermediate then facilitates the deprotonation of the methyl sulfide (B99878) at the methyl group. The resulting carbanion subsequently attacks the electrophilic carbonyl carbon of another benzamide molecule. This leads to a nucleophilic acyl substitution reaction, effectively cleaving the C-N bond and forming a new C-C bond, resulting in an α-sulfenylated ketone. nih.gov
This process highlights a unique reactivity pattern where the typically inert amide is activated through a sequence of deprotonation and nucleophilic attack, leading to the cleavage of the strong C-N bond without the need for transition metal catalysts.
Spectroscopic and Kinetic Studies of Reaction Intermediates
The study of reaction intermediates and the kinetics of their formation and consumption are crucial for a complete mechanistic understanding. For the synthesis of this compound, the tetrahedral intermediate is a key, albeit transient, species. While direct observation of this intermediate is often difficult due to its short lifetime, its existence is supported by extensive kinetic and isotopic labeling studies on analogous systems.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying amide structures and their reaction intermediates.
NMR Spectroscopy: A key feature of the ¹H NMR spectrum of N,N-disubstituted amides is the observation of distinct signals for the two alkyl groups on the nitrogen at room temperature. researchgate.net This is due to the high rotational barrier (around 19 kcal/mol) of the C-N bond caused by its partial double bond character. acs.org As the temperature increases, the rate of rotation increases, and these distinct signals broaden and eventually coalesce into a single signal. This dynamic NMR behavior can be used to determine the activation energy for C-N bond rotation. For this compound, one would expect to see complex multiplets for the two non-equivalent propyl groups at room temperature.
IR Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum of tertiary amides like this compound typically appears in the range of 1630-1670 cm⁻¹. The position of this band is sensitive to the electronic and steric environment. The formation of a tetrahedral intermediate during its synthesis would be accompanied by the disappearance of this carbonyl absorption and the appearance of a C-O single bond stretch.
Kinetic Studies: Kinetic studies on the formation of N,N-dialkylbenzamides from the reaction of benzoyl chloride with dialkylamines generally show second-order kinetics, being first order in both the acyl chloride and the amine. The rate of reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the acyl chloride. The hydrolysis of N,N-dialkylbenzamides, the reverse reaction, can be studied under acidic or basic conditions to determine rate constants and activation parameters, providing further insight into the stability of the amide bond and the mechanism of its cleavage.
Table 2: General Spectroscopic Features of N,N-Dialkylbenzamides
| Spectroscopic Technique | Feature | Typical Range/Observation | Mechanistic Insight |
| ¹H NMR | Non-equivalence of N-alkyl groups | Distinct signals at room temperature, coalescence at elevated temperatures | Evidence for restricted C-N bond rotation and partial double bond character. |
| ¹³C NMR | Carbonyl carbon chemical shift | ~170 ppm | Confirms the presence of the amide carbonyl group. |
| IR Spectroscopy | Carbonyl stretch (νC=O) | 1630-1670 cm⁻¹ | Diagnostic for the amide functional group. |
Advanced Spectroscopic and Analytical Characterization of N,n Dipropylbenzamide
Mass Spectrometry (MS) Platforms
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.govmdpi.com This precision allows for the unambiguous determination of a compound's elemental formula.
For N,N-Dipropylbenzamide, the molecular formula is C₁₃H₁₉NO. The calculated monoisotopic mass can be compared to the experimentally measured mass to confirm the elemental composition with high confidence.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Calculated Monoisotopic Mass ([M+H]⁺) | 206.1539 Da |
| Experimentally Observed Mass | Typically within ± 0.001 Da of calculated mass |
Calculated mass based on the most abundant isotopes of C, H, N, and O. nih.gov
This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information. longdom.org The fragmentation of this compound in a mass spectrometer typically occurs through specific, predictable pathways.
Upon ionization, a common fragmentation pathway for N,N-dialkylbenzamides involves the cleavage of the C-N bond. The most characteristic fragmentation of this compound would involve the formation of the stable benzoyl cation.
Table 3: Common Fragmentation Ions of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion m/z | Neutral Loss |
|---|---|---|---|
| 205 (M⁺) | Benzoyl cation [C₆H₅CO]⁺ | 105 | C₆H₁₄N• |
| 205 (M⁺) | Phenyl cation [C₆H₅]⁺ | 77 | CON(C₃H₇)₂• |
Fragmentation data based on common pathways for benzamides. nih.govspectrabase.com
The observation of these specific fragment ions in an MS/MS spectrum serves as a fingerprint, confirming the identity and structural components of this compound. The base peak in the mass spectrum is often the benzoyl cation at m/z 105, indicating its high stability.
Matrix-Assisted Laser Desorption/Ionization (MALDI) for Chemical Profiling
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that enables the analysis of large and fragile molecules with minimal fragmentation. creative-proteomics.comwikipedia.org While its primary application is in the study of biomolecules like proteins and peptides, its use for the analysis of small molecules such as this compound presents unique challenges and opportunities. creative-proteomics.comwikipedia.org The main difficulty in analyzing small molecules lies in the interference from matrix-related peaks in the low mass-to-charge (m/z) region. nih.gov
However, advancements in MALDI-MS, including the development of novel matrices and solvent-free sample preparation methods, are expanding its utility for small molecule analysis. nih.govlcms.cz For the chemical profiling of this compound, MALDI-TOF MS could be employed to identify impurities, degradation products, or metabolites. The technique's high sensitivity and speed make it suitable for screening purposes. nih.gov A strategy to overcome matrix interference involves using matrices that form adducts with the analyte, shifting the detection to a higher, interference-free mass range. nih.gov
In a potential application, the MALDI-TOF mass spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺. The table below illustrates hypothetical results from a MALDI-TOF analysis, including potential adducts that might be observed.
| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) | Description |
|---|---|---|---|
| [M+H]⁺ | 206.15 | 206.18 | Protonated molecule |
| [M+Na]⁺ | 228.13 | 228.16 | Sodium adduct |
| [M+K]⁺ | 244.11 | 244.14 | Potassium adduct |
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, a tertiary amide, the FTIR spectrum is characterized by the absence of N-H stretching and bending vibrations, which are prominent in primary and secondary amides. scienceready.com.auspectroscopyonline.com
The most significant absorption band for this compound is the C=O stretching vibration of the amide group, often referred to as the Amide I band. spcmc.ac.in For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹. spcmc.ac.in The exact position of this band can be influenced by the electronic effects of the substituents on the carbonyl group and the nitrogen atom. Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the alkyl chains, C=C stretching of the aromatic ring, and C-N stretching vibrations. mdpi.comresearchgate.net
The following table summarizes the expected characteristic FTIR absorption bands for this compound based on data from related benzamide (B126) derivatives and general spectroscopic principles.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| C=O Stretch (Amide I) | 1680-1630 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-N Stretch | 1450-1350 | Medium |
Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in the polarizability of a molecule. nih.gov For this compound, key Raman active modes would include the stretching vibrations of the aromatic ring, the C=O group, and the C-N bond. The symmetric stretching of the benzene (B151609) ring is typically a strong and sharp band in the Raman spectrum.
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, often silver or gold. arxiv.org This enhancement allows for the detection of very low concentrations of an analyte. nih.gov For this compound, SERS could be particularly useful for trace analysis. The interaction of the aromatic ring and the amide group with the metal surface would likely lead to significant enhancement of their respective vibrational modes. nih.gov
The table below presents the expected Raman shifts for the key functional groups in this compound, based on data from analogous aromatic and amide-containing compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| C=O Stretch (Amide I) | 1670-1630 | Medium-Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-N Stretch | 1400-1300 | Medium |
X-ray Diffraction (XRD) and Related Techniques
As a representative example, the crystallographic data for N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, a related N,N-dialkylbenzamide derivative, reveals key structural parameters. researchgate.net Such an analysis for this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state. It would also elucidate the packing arrangement of the molecules in the crystal lattice.
The following table presents selected bond lengths and angles from the crystal structure of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide to illustrate the type of data obtained from a single crystal XRD study. researchgate.net
| Parameter | Atom 1 | Atom 2 | Value (Å or °) |
|---|---|---|---|
| Bond Length | C=O | - | ~1.23 |
| Bond Length | C(O)-N | - | ~1.35 |
| Bond Length | N-C(ethyl) | - | ~1.47 |
| Bond Angle | O=C-N | - | ~121 |
| Bond Angle | C(O)-N-C(ethyl) | - | ~120 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. acs.org For this compound, XPS would be used to quantify the atomic concentrations of carbon, nitrogen, and oxygen on the surface and to determine their respective chemical environments.
The XPS spectrum is obtained by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its oxidation state. The high-resolution spectrum of the N 1s region would be of particular interest, as the binding energy of the nitrogen atom in the amide group is distinct from other nitrogen functionalities. xpsfitting.comnih.gov Similarly, the C 1s spectrum can be deconvoluted to distinguish between carbons in the aromatic ring, the alkyl chains, and the carbonyl group. d-nb.info
Below is a table of expected binding energies for the core level electrons of the constituent elements of this compound, based on its chemical structure and reference data for organic nitrogen and oxygen compounds. nih.govxpsfitting.comnih.gov
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
|---|---|---|---|
| C | 1s | C-C, C-H (Aromatic/Aliphatic) | ~284.8 |
| C | 1s | C-N | ~286.0 |
| C | 1s | C=O | ~288.0 |
| O | 1s | C=O | ~531.5 |
| N | 1s | (O=)C-N | ~399.9 |
Chromatographic Methodologies
Chromatographic techniques are fundamental to the analytical characterization of this compound, providing robust methods for separation, identification, and quantification. These methodologies are essential for assessing the purity of the compound, identifying potential impurities, and studying its metabolic fate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS), are the principal techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is extensively used for purity assessment, enabling the separation of the main compound from synthesis-related impurities, degradation products, or other components in a mixture.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound. In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. nih.govwu.ac.th The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being a moderately nonpolar molecule, is well-retained on C18 columns, allowing for effective separation from more polar or less polar impurities.
For purity assessment, a gradient elution program is often employed, where the composition of the mobile phase is changed over time. This allows for the elution of a wide range of compounds with varying polarities within a single analytical run. wu.ac.thd-nb.info Detection is typically achieved using a photodiode array (PDA) or a UV-Vis detector set at a wavelength where the benzoyl chromophore exhibits strong absorbance, generally around 254 nm. nih.govmac-mod.com The purity of this compound is determined by calculating the area percentage of its peak relative to the total area of all detected peaks in the chromatogram. The method's validation according to ICH guidelines ensures its specificity, linearity, accuracy, and precision for quantitative analysis. chemrxiv.orgnih.gov
The efficiency of HPLC separations allows for the resolution of closely related structures, such as isomers or analogs, which is critical for detailed characterization. The development of columns with smaller particle sizes (sub-2 µm) and core-shell technology has significantly improved resolution and speed of analysis. d-nb.info
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18-bonded silica (e.g., 4.6 x 150 mm, 2.6 µm particle size) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid lcms.cz |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start at 30% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL wu.ac.th |
| Detection | UV at 254 nm nih.gov |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. weber.hu this compound possesses sufficient volatility and thermal stability to be amenable to GC analysis. When coupled with a Mass Spectrometer (MS), GC-MS provides a highly specific and sensitive method for both qualitative identification and quantitative analysis. mdpi.com
In GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced into a long, narrow capillary column by an inert carrier gas, such as helium. The column's inner surface is coated with a stationary phase (e.g., a polysiloxane-based polymer), which separates components based on their boiling points and interactions with the phase. hpst.cznih.gov For N,N-disubstituted benzamides, a nonpolar or medium-polarity column like a 5% diphenyl / 95% dimethyl polysiloxane is often suitable. wvu.edu
As components elute from the column, they enter the ion source of the mass spectrometer. In the source, molecules are typically ionized by electron impact (EI), causing them to fragment into a pattern of characteristic ions. libretexts.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." The mass spectrum of this compound (molecular weight: 205.30 g/mol ) would be expected to show a molecular ion peak (M+) at m/z 205. nih.gov Common fragmentation patterns for benzamides include the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). researchgate.net The fragmentation of the dipropylamino group would also produce characteristic ions. The unequivocal identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known reference standard.
Table 2: Typical GC-MS Operating Conditions for this compound
| Parameter | Condition |
|---|---|
| GC System | Agilent 6890/5973 or similar wvu.edu |
| Column | Rtx-5 amine (30 m x 0.32 mm, 1.50 µm film thickness) or similar 5% phenyl-methylpolysiloxane nih.gov |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min rsc.org |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV nih.gov |
| MS Scan Range | m/z 40-400 |
| Transfer Line Temp | 280 °C |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to alter an analyte's properties to make it more suitable for a specific chromatographic analysis. weber.huresearchgate.net While this compound itself is generally amenable to direct analysis by HPLC and GC, derivatization strategies become crucial when analyzing related compounds, such as its precursors (e.g., benzoic acid, dipropylamine), potential metabolites, or trace-level impurities that may lack the necessary volatility for GC or detectability for HPLC. academicjournals.orgnih.gov
For Gas Chromatography (GC): The primary goal of derivatization for GC is to increase the volatility and thermal stability of polar compounds containing active hydrogens (-OH, -NH, -COOH, -SH). weber.hu For instance, if one were analyzing for the presence of benzoic acid as a process impurity alongside this compound, the carboxylic acid group would be targeted. Silylation is a common strategy, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group. sigmaaldrich.com This reduces the polarity and hydrogen bonding capacity of the molecule, resulting in improved peak shape and volatility. phenomenex.com Similarly, primary or secondary amine impurities, such as dipropylamine (B117675), can be derivatized through acylation or silylation to improve their chromatographic behavior. gcms.cz
For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is typically employed to enhance detector response, especially for compounds that lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). academicjournals.org This is a pre-column technique where the analyte is reacted with a labeling reagent before injection. sdiarticle4.com For example, if analyzing for the precursor dipropylamine (a secondary amine) in the presence of this compound, a reagent like dansyl chloride could be used. chemrxiv.org Dansyl chloride reacts with the amine to form a highly fluorescent derivative, allowing for sensitive detection at trace levels that would be impossible with UV detection alone. nih.gov Another approach involves using reagents that introduce a strong UV-absorbing moiety, such as benzoyl chloride, which reacts with amines to form benzamides that are easily detected by UV. nih.govsdiarticle4.com
Table 3: Common Derivatization Strategies for Analytes Related to this compound
| Analytical Technique | Target Analyte/Functional Group | Derivatization Reagent | Resulting Derivative | Purpose |
|---|---|---|---|---|
| GC-MS | Carboxylic Acids (e.g., Benzoic Acid) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Increase volatility, improve peak shape sigmaaldrich.com |
| GC-MS | Primary/Secondary Amines (e.g., Dipropylamine) | N-methyl-bis(trifluoroacetamide) (MBTFA) | Trifluoroacetamide | Increase volatility, enable electron capture detection (ECD) gcms.cz |
| HPLC-Fluorescence | Primary/Secondary Amines (e.g., Dipropylamine) | Dansyl Chloride | Dansyl-amine | Attach a fluorophore for high-sensitivity detection chemrxiv.orgnih.gov |
| HPLC-UV | Primary/Secondary Amines (e.g., Dipropylamine) | Benzoyl Chloride | Benzamide | Attach a strong chromophore for enhanced UV detection sdiarticle4.com |
Theoretical and Computational Chemistry Approaches to N,n Dipropylbenzamide
Computational Elucidation of Reaction Mechanisms
Theoretical and computational chemistry serves as a powerful tool for investigating the reaction mechanisms of organic compounds at a molecular level. While specific computational studies focusing exclusively on N,N-Dipropylbenzamide are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational analyses of analogous N,N-dialkylbenzamides and other secondary and tertiary amides. These studies provide a framework for understanding the plausible reaction pathways for this compound, including hydrolysis, transamidation, and metal-catalyzed transformations.
Density Functional Theory (DFT) is a predominant computational method employed for elucidating these reaction mechanisms. DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for constructing a potential energy surface of a reaction, which maps the energetic landscape and helps in identifying the most favorable reaction pathway.
One area of significant computational investigation for analogous amides is the mechanism of C-N bond cleavage, a critical step in many of their reactions. For instance, studies on the nickel-catalyzed conversion of benzamides to esters have utilized DFT to calculate the thermodynamics and activation barriers of the reaction. These calculations have shown that the feasibility of the transformation is dependent on the nature of the N-substituents on the amide.
Another relevant reaction mechanism that has been computationally explored for similar amides is transamidation. A combined experimental and computational study on the Al2O3-catalyzed transamidation of N-methylbenzamide with various amines employed DFT calculations to investigate the transition state of the reaction. Such studies help in understanding the role of the catalyst in activating the amide bond and facilitating the nucleophilic attack by the incoming amine.
Furthermore, computational studies on the gas-phase decomposition of N-substituted diacetamides provide insights into the thermal stability and degradation pathways of amides. These investigations often propose mechanisms involving multi-membered transition states and analyze the influence of substituents on the reaction kinetics.
To illustrate the type of data generated in such computational studies, the following interactive table presents hypothetical computational results for a plausible reaction mechanism of this compound, based on trends observed for analogous compounds.
Interactive Data Table: Hypothetical DFT Calculation Results for the Acid-Catalyzed Hydrolysis of this compound
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Reactants | This compound + H₃O⁺ | 0.0 | C=O: 1.23, C-N: 1.37 |
| TS1 | Transition state for protonation | +5.2 | O-H bond forming: 1.85 |
| Intermediate 1 | O-protonated this compound | -10.5 | C=O-H⁺: 1.35 |
| TS2 | Transition state for nucleophilic attack by H₂O | +15.8 | C-O(H₂O) bond forming: 2.10 |
| Intermediate 2 | Tetrahedral intermediate | -5.3 | C-N: 1.48, C-O(H₂O): 1.45 |
| TS3 | Transition state for proton transfer | +8.1 | N-H bond forming: 1.75 |
| Intermediate 3 | N-protonated tetrahedral intermediate | -12.7 | C-N⁺H: 1.52 |
| TS4 | Transition state for C-N bond cleavage | +20.3 | C-N bond breaking: 2.25 |
| Products | Benzoic acid + Dipropylamine (B117675) | -18.9 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent the type of information that would be obtained from a detailed computational study on the reaction mechanism of this compound.
Detailed research findings from computational studies on analogous systems consistently highlight the importance of the electronic and steric properties of the N-substituents in determining the reactivity of the amide bond. The propyl groups in this compound, for example, would be expected to exert both steric hindrance around the carbonyl carbon and electron-donating effects, which would influence the activation energies of various reaction pathways.
Structure Chemical Property Relationships of N,n Dipropylbenzamide and Its Analogues
Steric and Electronic Influences on Chemical Reactivity and Stability
The reactivity and stability of N,N-Dipropylbenzamide and its analogues are governed by a delicate balance of steric and electronic effects. Steric hindrance, arising from the spatial arrangement of atoms, and electronic effects, which involve the distribution of electron density, collectively influence the molecule's susceptibility to chemical transformation.
Electronic Effects: The electronic nature of the benzamide (B126) ring and its substituents plays a pivotal role in determining reactivity. The amide group itself is a deactivating group in electrophilic aromatic substitution, but its influence can be modulated by other substituents. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it a better nucleophile and thus accelerating electrophilic aromatic substitution reactions. youtube.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring a poorer nucleophile and slowing down such reactions. youtube.comlumenlearning.com This principle is observed in various reactions where substrates bearing electron-donating groups are found to be sluggish, while electron-poor substrates react more rapidly. nih.gov These electronic influences can be transmitted through both inductive effects (through the sigma bond framework) and resonance effects (through the pi system). libretexts.org
Quantitative Structure-Property Relationships (QSPR) for Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) studies employ mathematical models to correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are valuable tools for predicting the properties of new compounds without the need for extensive experimental work. For benzamide derivatives, QSPR can be used to predict various chemical parameters, including reactivity, lipophilicity, and biological activity. nih.govnih.govfrontiersin.org
A key aspect of QSPR is the use of molecular descriptors, which are numerical values that encode structural information. These can include electronic descriptors (e.g., Hammett constants), steric descriptors (e.g., Taft parameters), and hydrophobic descriptors (e.g., log P or substituent hydrophobic constants, π). youtube.com
Table 1: Example of Substituent Hydrophobic Constants (π) for Benzene (B151609) Derivatives
| Substituent | π Value | Implication |
|---|---|---|
| -Cl | +0.71 | Increases lipophilicity |
| -NH₂ | -1.23 | Decreases lipophilicity |
| -CH₃ | +0.56 | Increases lipophilicity |
This table provides illustrative data on how different substituents affect the hydrophobicity of a benzene ring, a core component of this compound.
By developing QSPR models, researchers can establish quantitative relationships between these descriptors and a particular property. For example, a multiple linear regression (MLR) model might take the form:
Property = c₀ + c₁σ + c₂Eₛ + c₃π
where σ is the Hammett constant (electronic), Eₛ is the Taft steric parameter, π is the hydrophobic constant, and c₀, c₁, c₂, and c₃ are regression coefficients determined from a set of known compounds. More advanced non-linear methods like neural networks and support vector machines are also frequently used, especially when the relationship between structure and property is complex. nih.gov These models allow for the rapid prediction of the properties of novel benzamide derivatives, aiding in the design of compounds with desired chemical characteristics. frontiersin.org
Solvation Effects and Intermolecular Interactions in Chemical Environments
The properties and behavior of this compound are significantly influenced by its surrounding chemical environment, particularly the solvent. Solvation effects arise from the interactions between solute (this compound) and solvent molecules, which can alter reactivity, stability, and conformational preferences. nih.gov
Intermolecular Interactions: this compound can participate in several types of intermolecular forces. youtube.com The primary interactions include:
Dipole-Dipole Interactions: The amide group possesses a significant dipole moment due to the polarized C=O and C-N bonds. These dipoles can interact with other polar molecules, including solvent molecules and other benzamide molecules.
London Dispersion Forces: These are weak, transient forces that exist between all molecules and increase with molecular size and surface area. The propyl chains and the benzene ring contribute significantly to these interactions.
Hydrogen Bonding: While N,N-disubstituted amides like this compound cannot act as hydrogen bond donors, the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com It can form hydrogen bonds with protic solvents like water and alcohols. nih.govlibretexts.org Studies on related benzamide structures show the formation of intermolecular hydrogen bonds, such as N-H···O, which are crucial for their crystal packing and solution-state behavior. mdpi.commdpi.com
Solvation Effects: The choice of solvent can dramatically affect the chemical properties of this compound. nih.gov Polar solvents can stabilize charged intermediates or transition states, potentially altering reaction rates and mechanisms. The ability of a solvent to act as a hydrogen bond donor or acceptor is particularly important. For instance, hydrogen bonding between solvent molecules and the carbonyl oxygen of N,N-dialkylamides can stabilize the transition state for rotation around the amide C-N bond, thus affecting the rotational barrier. nih.gov
The solvation shell of water molecules around a polymer containing amide groups can be altered by small changes in the polymer's functional groups, which in turn affects properties like the lower critical solution temperature (LCST). rsc.org Similarly, the polarizability of a drug molecule containing a benzamide structure can be influenced by the solvent, indicating strong drug-solvent interactions. jocpr.com Linear free energy relationships (LFERs) can be used to correlate Gibbs binding energies with solvent polarity scales, providing a quantitative understanding of how solvents affect various intermolecular interactions. researchgate.net
Table 2: Common Intermolecular Forces
| Force | Description | Relevance to this compound |
|---|---|---|
| Ion-Dipole | Attraction between an ion and a polar molecule. | The strongest intermolecular force. youtube.com |
| Hydrogen Bonding | Attraction between a hydrogen atom bonded to a highly electronegative atom (N, O, F) and another nearby electronegative atom. libretexts.org | The carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents. nih.gov |
| Dipole-Dipole | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | The polar amide group leads to significant dipole-dipole interactions. |
This table outlines the hierarchy and nature of intermolecular forces that can influence the behavior of this compound in different chemical environments.
Substituent Effects on Reaction Selectivity and Efficiency
Substituents on the aromatic ring of this compound analogues can profoundly impact the selectivity (the position of reaction) and efficiency (the rate and yield) of chemical reactions. researchgate.net These effects are a cornerstone of physical organic chemistry and are crucial for synthetic strategy. lumenlearning.com
Electronic Effects on Reactivity and Selectivity: Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing for electrophilic aromatic substitution (EAS). lumenlearning.com
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS. lumenlearning.com Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups. They generally direct incoming electrophiles to the ortho and para positions.
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and decreasing the rate of EAS. lumenlearning.com Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups. Most deactivating groups are meta-directors. Halogens are an exception; they are deactivating but ortho-, para-directing due to competing inductive withdrawal and resonance donation effects. libretexts.org
In practice, altering the electronic properties of a benzamide substrate has a significant effect on reaction efficiency. For example, in SₙAr reactions, the introduction of a weakly electron-donating methyl group can lead to a noticeable decrease in yield compared to an unsubstituted analogue. researchgate.net Conversely, in some palladium-catalyzed reactions, aryl iodides bearing electron-donating groups give higher yields than those with electron-withdrawing groups. mdpi.com The outcome is often reaction-specific; in some cases, both electron-rich and electron-deficient benzamides can be converted efficiently. researchgate.net
Table 3: Classification of Substituents for Electrophilic Aromatic Substitution
| Substituent Type | Effect on Rate | Directing Effect | Examples |
|---|---|---|---|
| Activating | Increases | Ortho, Para | -OH, -NH₂, -OR, -R |
| Deactivating | Decreases | Meta | -NO₂, -CN, -SO₃H, -C(O)R |
This table summarizes the general effects of different types of substituents on the rate and regioselectivity of electrophilic aromatic substitution on a benzene ring.
Steric Effects on Selectivity: In addition to electronic effects, the steric bulk of both the existing substituent and the incoming electrophile can influence the regioselectivity of a reaction. For a substituent that is an ortho, para-director, a large steric profile may hinder attack at the ortho position, leading to a higher proportion of the para product. This steric hindrance can be a useful tool for controlling the outcome of a reaction.
Chemical Applications and Roles in Advanced Materials and Processes
Utility as a Building Block in Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. nih.gov N,N-Dipropylbenzamide fits this description perfectly, acting as a versatile substrate in reactions that aim to build elaborate organic structures. The amide group in N,N-dialkyl benzamides is a key functional handle that can be used to direct reactions to specific positions on the aromatic ring, a strategy of great importance in synthetic chemistry.
A significant application of this compound as a building block is in directed ortho-lithiation reactions. The amide group can coordinate to a strong base, such as lithium diisopropylamide (LDA), positioning the base to selectively remove a proton from the nearby (ortho) position on the benzene (B151609) ring. This generates a highly reactive organolithium intermediate that can then react with various electrophiles to introduce new functional groups exclusively at that position.
Recent research has demonstrated a direct alkylation of N,N-dialkyl benzamides with methyl sulfides, a reaction promoted by LDA that proceeds without the need for transition-metal catalysts. nih.govnih.gov In this process, the ortho-lithiation of the benzamide (B126) facilitates the subsequent reaction, leading to the synthesis of valuable α-sulfenylated ketones. nih.gov This transformation showcases the utility of this compound as a building block for creating molecules with increased complexity.
| Reactant 1 | Reactant 2 | Reagent | Product Type | Ref. |
| N,N-Dialkyl Benzamide | Methyl Sulfide (B99878) | Lithium Diisopropylamide (LDA) | α-Sulfenylated Ketone | nih.gov |
Application in Chemical Process Engineering for Recovery and Purification
In the realm of chemical process engineering, the choice of solvent is critical for the efficiency of separation, recovery, and purification processes. Amides, as a class of compounds, are known for their high polarity and stability, making them suitable solvents for a range of applications. While large-scale applications of this compound itself in industrial recovery are not extensively documented, the properties of analogous N,N-dialkylbenzamides highlight their potential.
For instance, the closely related compound N,N-Diethyl-3-methylbenzamide (DEET) has been shown to act as an effective solvent in the synthesis of metal-organic frameworks (MOFs), and can also function as a phase-directing agent in these processes. rsc.org This suggests that N,N-dialkylbenzamides can be employed in specialized chemical manufacturing processes where solvent choice is critical to controlling the final product structure. Their ability to dissolve a variety of organic and inorganic compounds could make them useful in liquid-liquid extraction or as media for crystallization processes, although specific data for this compound in these roles is limited. The development of nonaqueous solvent extraction techniques using green solvents like polyethylene glycol for metal separation further opens the door for exploring specialized amides in sustainable purification flow sheets. nih.gov
Exploration as a Ligand or Catalytic Component in Organic Reactions
The amide functional group possesses both a carbonyl oxygen and a nitrogen atom, which have lone pairs of electrons capable of coordinating to metal centers. This property allows this compound to function as a directing group in metal-catalyzed reactions, thereby acting as a crucial catalytic component. While not typically used as a stable, independent ligand that is isolated as part of a metal complex, its transient coordination to a catalyst is fundamental to achieving high selectivity in C–H functionalization reactions.
In these reactions, the substrate, this compound, coordinates to the metal catalyst (e.g., Nickel or Palladium) through its carbonyl oxygen. rsc.org This coordination brings the catalyst into close proximity with a specific C–H bond on the benzene ring—usually at the ortho position—facilitating its selective cleavage and subsequent functionalization. researchgate.net This directed C–H activation is a powerful strategy in modern synthesis, as it allows for the modification of otherwise unreactive bonds in a predictable and controlled manner. Therefore, the amide group acts as an essential component of the catalytic system, guiding the reactivity and ensuring the desired product is formed.
Contribution to the Development of New Chemical Methodologies
The use of this compound and related tertiary benzamides has been instrumental in the development of novel synthetic methodologies that offer advantages over traditional methods. A key contribution is in the advancement of transition-metal-free reactions. nih.gov Many classical cross-coupling reactions rely on expensive and potentially toxic palladium, rhodium, or iridium catalysts.
The development of the direct alkylation of N,N-dialkyl benzamides using LDA represents a significant methodological advance. nih.gov This reaction achieves a C–C bond formation through a directed ortho-lithiation and subsequent nucleophilic acyl substitution, completely avoiding the use of transition metals. nih.govnih.gov Such methods are of high interest in the pursuit of "green chemistry," as they reduce reliance on heavy metals and often proceed under milder conditions with high selectivity. By serving as a reliable substrate for these new transformations, this compound has helped validate and establish novel, more sustainable approaches to the synthesis of complex organic molecules.
Emerging Trends and Future Research Directions in N,n Dipropylbenzamide Chemistry
Sustainable and Green Chemistry Routes for Synthesis
The synthesis of amides, a cornerstone of organic chemistry, is a primary focus for the application of green chemistry principles. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has highlighted "amide formation avoiding poor atom economy reagents" as a top research priority. walisongo.ac.id Traditional methods for synthesizing N,N-Dipropylbenzamide, such as those involving acid chlorides, often use hazardous reagents and generate significant waste. Modern approaches aim to mitigate this environmental impact.
Key strategies in green synthesis applicable to this compound include:
Catalytic Condensation: Direct condensation of benzoic acid and dipropylamine (B117675) using a catalyst is a highly atom-economical route. Boric acid has been explored as a green catalyst for such reactions, avoiding the need for stoichiometric coupling agents. walisongo.ac.id
Solvent-Free Reactions: Performing syntheses without a solvent, or in environmentally benign solvents like water or deep eutectic solvents, significantly reduces waste and potential for environmental contamination. nih.govresearchgate.net
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or sonication can accelerate reaction times and reduce energy consumption compared to conventional heating. scilit.com
Research findings have focused on comparing different synthetic routes using established green chemistry metrics. These metrics provide a quantitative assessment of a reaction's environmental impact.
| Synthetic Route | Key Features | Green Chemistry Advantages | Green Chemistry Disadvantages |
|---|---|---|---|
| Acid Chloride Route | Two-step process involving conversion of carboxylic acid to a more reactive acid chloride. | Generally high yielding. | Poor atom economy; uses hazardous reagents (e.g., oxalyl chloride); generates significant waste. walisongo.ac.id |
| Coupling Reagent Route | Uses reagents like HATU or DCC to facilitate amide bond formation in one step. | Often high yielding and easy to execute at bench scale. | Very poor atom economy due to high molecular weight reagents that are converted to waste byproducts. walisongo.ac.id |
| Boric Acid Catalyzed Condensation | Direct reaction between carboxylic acid and amine with a catalyst, releasing only water. | High atom economy; avoids hazardous reagents; water is the only byproduct. walisongo.ac.id | May require higher temperatures or longer reaction times. |
| Deep Eutectic Solvent (DES) Route | Uses a DES which can act as both the solvent and a catalyst. | Environmentally friendly solvent system; often allows for easy product separation and catalyst recycling. nih.govresearchgate.net | Substrate scope and compatibility may be limited. |
Advanced In Situ and Operando Studies for Mechanistic Insights
A profound understanding of reaction mechanisms is critical for optimizing synthetic routes, improving yields, and designing novel catalysts. In situ (in the reaction vessel) and operando (while the reaction is running) spectroscopic and analytical techniques are powerful tools for gaining these insights by observing the reaction in real-time. osti.govnih.gov These methods allow chemists to detect transient intermediates, identify active catalytic species, and understand the kinetics of a reaction as it occurs. researchgate.netresearchgate.net
For the synthesis of this compound, these advanced studies could provide unprecedented detail. For instance, in a catalytic amidation reaction, one could:
Visualize the catalyst's atomic structure under reaction conditions using in situ electron microscopy. osti.gov
Track the chemical states of reactants, intermediates, and products using spectroscopic methods like X-ray absorption spectroscopy or nuclear magnetic resonance. osti.govresearchgate.net
Follow reaction kinetics by monitoring the concentration of species over time. ornl.gov
These techniques are essential for moving beyond "black box" chemistry to a state of rational design and optimization.
| Technique | Potential Mechanistic Insight for this compound Synthesis |
|---|---|
| In situ Infrared (IR) / Raman Spectroscopy | Identify bond formation/breaking; detect key functional group transformations and short-lived intermediates. nih.gov |
| In situ Nuclear Magnetic Resonance (NMR) | Track the conversion of benzoic acid and dipropylamine to this compound; quantify species in the reaction mixture. osti.gov |
| Operando X-ray Diffraction (XRD) / Pair Distribution Function (PDF) Analysis | For heterogeneous catalytic routes, this can reveal changes in the catalyst's crystal structure or nanoparticle morphology during the reaction. ornl.gov |
| In situ Transmission Electron Microscopy (TEM) | Directly visualize catalyst nanoparticles at the atomic scale under reaction conditions to observe changes in size, shape, or surface state. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the planning of synthetic routes, and the de novo design of molecules with desired properties. mdpi.comnih.gov By training algorithms on vast datasets of known chemical reactions, AI can identify complex patterns that are not apparent to human chemists. arxiv.org
In the context of this compound, AI and ML could be applied in several ways:
Retrosynthesis Planning: AI tools can propose novel and efficient synthetic pathways to this compound, potentially identifying greener or more cost-effective routes. mdpi.com
Reaction Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize the yield and purity of this compound, reducing the need for extensive experimental screening.
Predictive Design: By learning the structure-property relationships of various benzamide (B126) derivatives, ML models could design new molecules based on the this compound scaffold with enhanced properties for specific applications, such as improved biological activity or material characteristics. nih.gov
The integration of these computational tools with automated synthesis platforms promises to accelerate the discovery and development of new chemical entities significantly. mdpi.com
| AI/ML Application | Specific Goal for this compound Chemistry |
|---|---|
| Forward Reaction Prediction | Predict the likely products and yields when benzoic acid derivatives are reacted with dipropylamine under various conditions. mdpi.com |
| Condition Recommendation | Suggest the optimal catalyst, solvent, and temperature for the synthesis of this compound to achieve >99% yield. mdpi.com |
| De Novo Molecular Design | Generate novel benzamide structures, similar to this compound, that are predicted to have high efficacy as, for example, specific enzyme inhibitors. nih.gov |
| Property Prediction | Estimate physical, chemical, or biological properties for hypothetical this compound derivatives before they are synthesized. |
Development of Novel Functional Materials Incorporating Benzamide Scaffolds
The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry because it is a structural feature present in a wide range of biologically active compounds. researchgate.netresearchgate.net By incorporating the this compound core or its derivatives into larger molecular architectures, novel functional materials with tailored properties can be developed.
Future research directions include:
Pharmaceuticals and Agrochemicals: Modifying the substituents on the phenyl ring or the N-propyl groups of this compound can fine-tune its biological activity. Structure-activity relationship (SAR) studies on benzamide scaffolds have been crucial in developing inhibitors for enzymes like histone deacetylases (HDACs) or selective receptor agonists. nih.govtandfonline.comnih.gov
Polymers and Advanced Materials: The benzamide functional group can be incorporated into polymer backbones to create materials with specific thermal, mechanical, or electronic properties. The amide linkage is known for its rigidity and ability to form hydrogen bonds, which can be exploited to control the self-assembly and morphology of materials.
Molecular Probes and Sensors: By attaching chromophores or fluorophores to the this compound structure, it could be developed into a sensor that signals the presence of specific analytes through a change in its optical properties.
The versatility of the benzamide scaffold ensures its continued importance as a building block in the design of a diverse array of functional molecules and materials. acs.org
| Class of Functional Material | Potential Role of the Benzamide Scaffold | Example Application |
|---|---|---|
| Bioactive Agents | Acts as a core structure for interaction with biological targets like enzymes or receptors. nih.gov | Development of new anticancer agents or neuroprotective compounds. nih.govresearchgate.net |
| Supramolecular Assemblies | Provides sites for hydrogen bonding, directing the self-assembly of molecules into ordered structures. | Creation of gels, liquid crystals, or nanomaterials. |
| High-Performance Polymers | The rigid amide linkage can impart thermal stability and mechanical strength to the polymer chain. | Manufacturing of heat-resistant fibers or films. |
| Organic Electronics | Can be functionalized to tune electronic properties for use in organic semiconductors or light-emitting diodes. | Components for flexible displays or solar cells. |
Q & A
Q. What are the recommended synthetic routes for N,N-dipropylbenzamide, and how can reaction efficiency be optimized?
- Methodological Answer : A validated synthesis involves reacting benzamide with propyl halides under basic conditions. For advanced selectivity, oxidative desaturation using FeCl₂ (5 mol%), NaI, and PIDA in dry ethyl acetate at 80°C under argon for 12 hours yields 43% of the unsaturated derivative (e.g., N-(prop-1-en-1-yl)-N-propylbenzamide) . Key parameters for optimization include:
- Catalyst loading : 10 mol% FeCl₂ improves turnover.
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates.
- Atmosphere : Inert gas (argon) prevents oxidation side reactions.
Q. Table 1: Representative Reaction Conditions
| Reagents/Conditions | Role | Example Parameters |
|---|---|---|
| FeCl₂ | Catalyst | 0.04 mmol (10 mol%) |
| PIDA | Oxidizing agent | 0.72 mmol |
| Solvent | Reaction medium | Dry ethyl acetate (4 mL) |
| Time/Temperature | Kinetic control | 12 h at 80°C |
Q. How can researchers characterize this compound and confirm its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) shows aromatic protons at δ 7.53–7.35 ppm (benzamide backbone) and propyl chain signals at δ 1.06–0.84 ppm (terminal CH₃) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 206.1545 for C₁₃H₁₉NO).
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (required due to skin/eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas away from oxidizers .
Advanced Research Questions
Q. How does this compound participate in selective functionalization reactions?
- Methodological Answer : The compound undergoes α,β-desaturation via iron-catalyzed oxidative pathways. For example, FeCl₂/NaI systems activate C–H bonds, enabling alkene formation (e.g., 43% yield of N-(prop-1-en-1-yl)-N-propylbenzamide) . Key considerations:
- Substrate Scope : Electron-deficient benzamides show higher reactivity.
- Mechanistic Insight : Radical intermediates are proposed, validated by EPR spectroscopy.
Q. What biological activities are associated with this compound derivatives, and how are structure-activity relationships (SARs) evaluated?
- Methodological Answer : Derivatives like 4-chloro-N,N-dipropylbenzamide (NSC 6038) exhibit anti-inflammatory and anti-angiogenic properties. SAR studies involve:
- Functional Group Variation : Chloro substituents enhance bioactivity vs. amino groups .
- Assays :
- In vitro : COX-2 inhibition (IC₅₀ determination via ELISA).
- In vivo : Zebrafish models for anti-angiogenic screening.
Q. How should researchers address contradictions in reported data (e.g., variable reaction yields or bioactivity)?
- Methodological Answer : Apply qualitative contradiction analysis frameworks :
- Step 1 : Replicate experiments under identical conditions (e.g., catalyst purity, solvent dryness).
- Step 2 : Cross-validate using orthogonal techniques (e.g., NMR vs. HPLC for yield quantification).
- Step 3 : Meta-analysis of literature to identify confounding variables (e.g., atmospheric oxygen levels in FeCl₂ reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
